(S)-2-(1-Benzyl-azetidin-2-yl)-ethanol (S)-2-(1-Benzyl-azetidin-2-yl)-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581371
InChI: InChI=1S/C12H17NO/c14-9-7-12-6-8-13(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
SMILES: C1CN(C1CCO)CC2=CC=CC=C2
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

(S)-2-(1-Benzyl-azetidin-2-yl)-ethanol

CAS No.:

Cat. No.: VC13581371

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-Benzyl-azetidin-2-yl)-ethanol -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 2-[(2S)-1-benzylazetidin-2-yl]ethanol
Standard InChI InChI=1S/C12H17NO/c14-9-7-12-6-8-13(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
Standard InChI Key TZFBCGNKWVKKQZ-LBPRGKRZSA-N
Isomeric SMILES C1CN([C@@H]1CCO)CC2=CC=CC=C2
SMILES C1CN(C1CCO)CC2=CC=CC=C2
Canonical SMILES C1CN(C1CCO)CC2=CC=CC=C2

Introduction

Chemical Identification and Structural Characteristics

Basic Identification

(S)-2-(1-Benzyl-azetidin-2-yl)-ethanol is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) name (S)-2-(1-benzylazetidin-2-yl)ethanol. Its molecular formula, C₁₂H₁₇NO, corresponds to a molecular weight of 191.27 g/mol, as calculated from its constituent atomic masses . The compound’s stereochemistry is specified by the (S)-configuration at the chiral center of the azetidine ring, a critical feature for its potential interactions with biological targets.

Table 1: Fundamental Identification Data

PropertyValue
CAS Registry Number1414960-55-6
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
IUPAC Name(S)-2-(1-benzylazetidin-2-yl)ethanol

Structural Analysis

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, forms the core of this molecule. The benzyl group (-CH₂C₆H₅) is attached to the nitrogen at the 1-position, while the hydroxethyl moiety (-CH₂CH₂OH) occupies the 2-position. The ring’s small size introduces substantial angle strain (~26 kcal/mol in analogous azetidines), which enhances reactivity compared to larger cyclic amines like pyrrolidine or piperidine . The (S)-configuration at the 2-position may influence the compound’s three-dimensional orientation, potentially affecting its binding affinity to chiral receptors or enzymes.

Physical and Chemical Properties

Physicochemical Parameters

Experimental and predicted physicochemical properties of (S)-2-(1-Benzyl-azetidin-2-yl)-ethanol are summarized below:

Table 2: Physical Properties

PropertyValue
Boiling Point291.8 ± 13.0 °C (Predicted)
Density1.090 ± 0.06 g/cm³ (Predicted)
pKa15.03 ± 0.10 (Predicted)

The boiling point of ~292°C suggests moderate intermolecular forces, consistent with polar functional groups (hydroxyl and amine) offset by the hydrophobic benzyl group. The density of 1.090 g/cm³ aligns with expectations for a moderately dense organic liquid. The pKa of 15.03 indicates that the hydroxyl group is weakly acidic, comparable to tertiary alcohols, which typically exhibit pKa values between 16 and 19. The slightly lower acidity may arise from electron-donating effects of the adjacent nitrogen atom.

Reactivity and Stability

The compound’s reactivity is governed by three key functional groups:

  • Azetidine Ring: Prone to ring-opening reactions under acidic or nucleophilic conditions due to angle strain.

  • Benzyl Group: Participates in electrophilic aromatic substitution or hydrogenolysis (e.g., catalytic hydrogenation).

  • Hydroxethyl Side Chain: Capable of oxidation to ketones or carboxylic acids and esterification.

The stereochemistry at the 2-position may influence reaction pathways. For example, nucleophilic attacks on the azetidine ring could proceed with stereochemical retention or inversion, depending on the mechanism.

Synthesis and Preparation

  • Azetidine Ring Formation: Cyclization of γ-chloroamines or [2+2] photocycloadditions.

  • Benzylation: SN2 displacement using benzyl halides under basic conditions.

  • Chiral Resolution: Enzymatic or chromatographic separation of enantiomers to isolate the (S)-form.

Industrial-scale synthesis would require optimization for yield, enantiomeric excess, and cost-effectiveness, though proprietary methods likely exist.

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